

# Application Notes: **Pustulan** as a Novel Adjuvant for Subunit Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Subunit vaccines, which are composed of purified antigenic components of a pathogen, offer a high safety profile compared to live-attenuated or whole-inactivated vaccines.[1][2] However, their purified nature often results in lower immunogenicity, necessitating the inclusion of adjuvants to elicit a robust and protective immune response.[1] **Pustulan**, a neutral, linear  $\beta$ -1,6-glucan, is emerging as a promising polysaccharide-based adjuvant. It functions as a pathogen-associated molecular pattern (PAMP) that can activate the innate immune system, thereby shaping the subsequent adaptive immune response to the co-administered antigen.[3] [4][5][6] These notes provide an overview of **pustulan**'s mechanism of action, its effects on the immune system, and protocols for its application in subunit vaccine research.

## **Mechanism of Action: Dectin-1 Signaling**

**Pustulan** is recognized by Dectin-1, a C-type lectin receptor (CLR) expressed primarily on myeloid cells such as dendritic cells (DCs) and macrophages.[7] The binding of  $\beta$ -glucans like **pustulan** to Dectin-1 triggers a downstream signaling cascade that is crucial for the initiation of an immune response.

Upon ligand binding, Dectin-1's cytoplasmic immunoreceptor tyrosine-based activation motif (ITAM)-like domain becomes phosphorylated. This recruits and activates Spleen tyrosine kinase (Syk). Activated Syk initiates the formation of a complex consisting of CARD9, BCL10,







and MALT1, which ultimately leads to the activation of the transcription factor NF- $\kappa$ B. NF- $\kappa$ B then translocates to the nucleus to induce the expression of pro-inflammatory cytokines, such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6. This cytokine milieu is critical for the maturation and activation of antigen-presenting cells (APCs), enhancing their ability to prime T cells.





Click to download full resolution via product page

Dectin-1 signaling pathway initiated by **Pustulan**.



## Immunological Effects of Pustulan Adjuvant

- Activation of Antigen-Presenting Cells (APCs): Pustulan has been shown to activate
  dendritic cells, leading to the upregulation of MHC class II molecules and co-stimulatory
  signals.[3][4][5][6] This enhances the capacity of APCs to present antigens to CD4+ T helper
  cells.
- Pro-inflammatory Cytokine Production: The activation of the Dectin-1 pathway by **pustulan** induces a strong pro-inflammatory cytokine response, which is crucial for creating an optimal environment for T cell priming and differentiation.[3][5]
- Enhanced CD4+ T Cell Responses: Studies have demonstrated that **pustulan**, when used as an adjuvant, significantly promotes the activation and proliferation of antigen-specific CD4+ T cells.[3][4][5][6] This suggests a skewing towards a Th1 or Th17-type immune response, which is beneficial for clearing intracellular pathogens.
- Modulation of CD8+ T Cell Responses: The effect of pustulan on CD8+ T cell responses is less clear. Some in vitro studies suggest that while it strongly enhances MHC class II presentation for CD4+ T cells, it may not be as effective at promoting cross-presentation on MHC class I for CD8+ T cell activation.[3][4][5][6] Further in vivo studies are required to fully elucidate this aspect.

## **Data Presentation**

The following tables summarize the expected immunological outcomes when using **pustulan** as an adjuvant in a subunit vaccine formulation, based on existing in vitro data and representative in vivo data from other β-glucan or Th1-polarizing adjuvants.

Note:In vivo quantitative data for **pustulan** in a mouse model is currently limited in published literature. The data presented for the "OVA + **Pustulan**" group is hypothetical and illustrative of a Th1-skewed response, intended to serve as a benchmark for experimental design.

Table 1: Antigen-Specific Antibody Titers in Serum (Data collected 14 days post-boost immunization)



| Immunization<br>Group                     | Antigen-<br>Specific IgG<br>(Total Titer) | Antigen-<br>Specific IgG1<br>Titer | Antigen-<br>Specific IgG2a<br>Titer | lgG2a/lgG1<br>Ratio |
|-------------------------------------------|-------------------------------------------|------------------------------------|-------------------------------------|---------------------|
| PBS (Control)                             | < 100                                     | < 100                              | < 100                               | -                   |
| OVA alone                                 | 5,000 ± 1,200                             | 4,500 ± 1,100                      | 500 ± 150                           | 0.11                |
| OVA + Alum<br>(Th2)                       | 250,000 ± 50,000                          | 240,000 ± 48,000                   | 10,000 ± 2,500                      | 0.04                |
| OVA + Pustulan<br>(Th1 -<br>Hypothetical) | 180,000 ±<br>40,000                       | 40,000 ± 9,000                     | 140,000 ±<br>30,000                 | 3.5                 |

Table 2: Antigen-Specific T Cell Responses in Splenocytes (Data collected 14 days post-boost immunization)

| Immunization<br>Group                  | IFN-y Secreting<br>Cells (Spots per<br>10 <sup>6</sup> cells) | IL-4 Secreting Cells<br>(Spots per 10 <sup>6</sup><br>cells) | T Cell Proliferation<br>(% Divided Cells) |
|----------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------|
| PBS (Control)                          | < 5                                                           | < 5                                                          | < 2%                                      |
| OVA alone                              | 25 ± 8                                                        | 15 ± 5                                                       | 10% ± 3%                                  |
| OVA + Alum (Th2)                       | 50 ± 15                                                       | 150 ± 35                                                     | 45% ± 8%                                  |
| OVA + Pustulan (Th1 -<br>Hypothetical) | 250 ± 60                                                      | 20 ± 7                                                       | 65% ± 12%                                 |

# Experimental Protocols Workflow for Evaluating Pustulan Adjuvanticity

The overall workflow for testing **pustulan** as a subunit vaccine adjuvant involves vaccine formulation, immunization of an animal model (e.g., mice), and subsequent analysis of the humoral and cellular immune responses.





Click to download full resolution via product page

General workflow for vaccine adjuvant evaluation.

## Protocol 1: Formulation of Pustulan-Adjuvanted Subunit Vaccine

This protocol describes the preparation of a model subunit vaccine using Ovalbumin (OVA) as the antigen and **pustulan** as the adjuvant for subcutaneous immunization in mice.

#### Materials:

- Pustulan (from Umbilicaria papulosa, high purity)
- Ovalbumin (OVA), Endotoxin-free
- Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4



- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer

- Reconstitute Pustulan: Prepare a 2 mg/mL stock solution of pustulan by dissolving it in sterile PBS. Gentle heating (e.g., 37°C) and vortexing may be required to ensure complete dissolution.
- Reconstitute Antigen: Prepare a 1 mg/mL stock solution of OVA in sterile PBS.
- Prepare Final Formulation: For a typical immunization dose (100 μL per mouse):
  - In a sterile microcentrifuge tube, combine:
    - 20 μL of 1 mg/mL OVA solution (final 20 μ g/dose )
    - 50 μL of 2 mg/mL pustulan solution (final 100 μ g/dose )
    - 30 μL of sterile PBS
  - $\circ$  This results in a total volume of 100 µL.
- Incubation: Gently vortex the mixture and incubate at room temperature for 30 minutes to allow for association between the antigen and adjuvant.
- Storage: Use the formulated vaccine immediately. Do not freeze the formulation. Prepare fresh for each immunization day.

## **Protocol 2: Mouse Immunization Schedule**

This protocol outlines a standard prime-boost immunization schedule in BALB/c or C57BL/6 mice.

#### Materials:

Formulated vaccine (from Protocol 1)



- 6-8 week old female BALB/c or C57BL/6 mice
- Insulin syringes (29-31 gauge)

- Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Primary Immunization (Day 0):
  - Anesthetize the mice lightly if required.
  - Inject 100 μL of the formulated vaccine subcutaneously (s.c.) at the base of the tail.
- · Booster Immunization (Day 21):
  - $\circ$  Administer a second injection of 100  $\mu$ L of the freshly formulated vaccine in the same manner as the primary immunization.
- Terminal Sample Collection (Day 35):
  - Fourteen days after the booster immunization, euthanize the mice.
  - Collect blood via cardiac puncture for serum isolation.
  - Aseptically harvest the spleen for splenocyte isolation.

## Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol details the measurement of OVA-specific IgG, IgG1, and IgG2a antibodies in mouse serum.

#### Materials:

96-well high-binding ELISA plates



- OVA antigen
- Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T)
- Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
- Mouse serum samples
- HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
- TMB Substrate Solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader (450 nm)

- Plate Coating: Dilute OVA to 5 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200  $\mu$ L/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Add Serum Samples: Prepare serial dilutions of the mouse serum (starting from 1:100) in Blocking Buffer. Add 100  $\mu$ L of each dilution to the wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Add Secondary Antibody: Dilute the HRP-conjugated secondary antibodies (anti-IgG, anti-IgG1, or anti-IgG2a) in Blocking Buffer according to the manufacturer's instructions. Add 100 μL to the appropriate wells. Incubate for 1 hour at room temperature.



- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100 μL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μL of Stop Solution to each well.
- Read Plate: Measure the optical density (OD) at 450 nm. The antibody titer is defined as the
  reciprocal of the highest dilution that gives an OD value significantly above the background
  (e.g., 2-3 times the OD of pre-immune serum).

## Protocol 4: ELISpot Assay for IFN-y and IL-4

This protocol is for quantifying the number of antigen-specific IFN-y (Th1) and IL-4 (Th2) secreting cells from immunized mouse spleens.

#### Materials:

- Mouse IFN-y and IL-4 ELISpot kits (containing capture antibody, detection antibody, and streptavidin-HRP)
- PVDF-membrane 96-well plates
- Sterile PBS and RPMI-1640 medium with 10% FBS
- OVA protein and specific OVA peptides (optional)
- BCIP/NBT substrate solution
- ELISpot reader

#### Procedure:

- Plate Coating: Coat the PVDF plate wells with the anti-IFN-γ or anti-IL-4 capture antibody overnight at 4°C, as per the kit instructions.
- Prepare Splenocytes: Harvest spleens and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI



medium.

- Blocking: Wash the coated plate and block with RPMI + 10% FBS for 2 hours at room temperature.
- Cell Plating and Stimulation:
  - Add 2.5 x 10<sup>5</sup> to 5 x 10<sup>5</sup> splenocytes per well.
  - Add OVA protein (e.g., 10 μg/mL) to stimulate the cells.
  - Include positive control wells (e.g., Concanavalin A) and negative control wells (medium only).
- Incubation: Incubate the plate for 18-24 hours (for IFN-y) or 36-48 hours (for IL-4) at 37°C, 5% CO<sub>2</sub>.
- Detection:
  - Wash away the cells.
  - Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
  - Wash, then add streptavidin-HRP and incubate for 1 hour.
  - Wash, then add BCIP/NBT substrate and incubate until spots develop (10-30 minutes).
- Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
   Count the spots using an automated ELISpot reader.

## **Protocol 5: CFSE T Cell Proliferation Assay**

This protocol measures the proliferation of T cells in response to antigen re-stimulation using the dye-dilution method.

#### Materials:

· Carboxyfluorescein succinimidyl ester (CFSE) dye



- · Splenocytes from immunized mice
- Complete RPMI medium
- OVA protein
- 96-well U-bottom culture plates
- · Flow cytometer

- Prepare Splenocytes: Prepare a single-cell suspension of splenocytes as described in the ELISpot protocol.
- CFSE Labeling:
  - Resuspend 1 x 10<sup>7</sup> cells/mL in pre-warmed PBS.
  - Add CFSE to a final concentration of 1-5 μM.
  - Incubate for 10 minutes at 37°C, protected from light.
  - Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.
- Washing: Wash the cells three times with complete RPMI medium to remove unbound dye.
- Cell Culture:
  - Plate 2 x 10<sup>5</sup> labeled splenocytes per well in a 96-well plate.
  - Add OVA protein (10 μg/mL) to stimulate proliferation.
  - Include an unstimulated control.
- Incubation: Culture the cells for 3-5 days at 37°C, 5% CO<sub>2</sub>.
- Flow Cytometry:



- Harvest the cells and stain with fluorescently-labeled antibodies for T cell markers (e.g., CD3, CD4, CD8).
- Acquire the data on a flow cytometer.
- Analyze the CFSE fluorescence in the gated T cell populations. Each peak of decreasing fluorescence intensity represents a cell division. Calculate the percentage of cells that have undergone one or more divisions.

### References

- 1. researchgate.net [researchgate.net]
- 2. cws.auburn.edu [cws.auburn.edu]
- 3. Pustulan Activates Chicken Bone Marrow-Derived Dendritic Cells In Vitro and Promotes Ex Vivo CD4+ T Cell Recall Response to Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pustulan Activates Chicken Bone Marrow-Derived Dendritic Cells In Vitro and Promotes Ex Vivo CD4+ T Cell Recall Response to Infectious Bronchitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pustulan Activates Chicken Bone Marrow-Derived Dendritic Cells In Vitro and Promotes Ex Vivo CD4+ T Cell Recall Response to Infectious Bronchitis Virus [mdpi.com]
- 7. Immunosecurity: immunomodulants enhance immune responses in chickens PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Pustulan as a Novel Adjuvant for Subunit Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12319748#pustulan-as-an-adjuvant-in-subunit-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com